molecular formula C17H20N4O2 B12244383 1-(4-Ethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea

1-(4-Ethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea

Cat. No.: B12244383
M. Wt: 312.37 g/mol
InChI Key: FXJGDSBZFDSVEG-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an ethoxyphenyl group, a pyridinyl group, and an azetidinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea typically involves the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Coupling with Pyridinyl Group: The azetidinyl intermediate is then coupled with a pyridinyl derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

    Introduction of the Ethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]thiourea: Similar structure with a thiourea moiety instead of a urea moiety.

Uniqueness

1-(4-Ethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, pyridinyl group, and azetidinyl group in a single molecule can result in unique interactions with molecular targets and distinct reactivity patterns.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(1-pyridin-2-ylazetidin-3-yl)urea

InChI

InChI=1S/C17H20N4O2/c1-2-23-15-8-6-13(7-9-15)19-17(22)20-14-11-21(12-14)16-5-3-4-10-18-16/h3-10,14H,2,11-12H2,1H3,(H2,19,20,22)

InChI Key

FXJGDSBZFDSVEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CN(C2)C3=CC=CC=N3

Origin of Product

United States

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